3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate
CAS No.: 869080-78-4
Cat. No.: VC4529637
Molecular Formula: C18H16O7S
Molecular Weight: 376.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869080-78-4 |
|---|---|
| Molecular Formula | C18H16O7S |
| Molecular Weight | 376.38 |
| IUPAC Name | [3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate |
| Standard InChI | InChI=1S/C18H16O7S/c1-22-15-7-5-11(9-17(15)23-2)14-8-12-4-6-13(25-26(3,20)21)10-16(12)24-18(14)19/h4-10H,1-3H3 |
| Standard InChI Key | HPBUOANOMVZNGZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s chromen-2-one backbone consists of a benzopyrone system, a hallmark of coumarins, which are widely studied for their biological activities. The methanesulfonate (-OSO₂CH₃) group at position 7 introduces sulfonic ester functionality, enhancing solubility and reactivity compared to unsubstituted coumarins. At position 3, the 3,4-dimethoxyphenyl substituent contributes aromatic bulk and electron-donating methoxy groups, which may influence π-π interactions in biological targets .
The IUPAC name, [3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate, reflects these substituents. The SMILES notation (COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O)OC) provides a linear representation of its topology, while the InChIKey (HPBUOANOMVZNGZ-UHFFFAOYSA-N) serves as a unique identifier for database searches .
Comparative Structural Analysis
Table 1 highlights structural differences between this compound and analogues:
The positional isomerism in dimethoxyphenyl substituents (3,4 vs. 2,5) and the presence of a methyl group in the simpler analogue underscore the impact of substitution patterns on molecular properties .
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized through multi-step organic reactions, typically involving:
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Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions yields the chromen-2-one scaffold.
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Methanesulfonation: Treatment of the 7-hydroxyl intermediate with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) introduces the sulfonate group.
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3,4-Dimethoxyphenyl Coupling: Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation attaches the aryl moiety to position 3 .
Reaction conditions require precise temperature control (0–25°C) and anhydrous solvents to prevent hydrolysis of the sulfonate ester.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR reveals signals for methoxy groups (δ 3.8–3.9 ppm), aromatic protons (δ 6.8–8.2 ppm), and the methyl group in methanesulfonate (δ 3.1 ppm).
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¹³C NMR confirms carbonyl (δ ~160 ppm) and sulfonate (δ ~110 ppm) carbons .
Mass Spectrometry (MS):
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 376.38, consistent with [M+H]⁺.
Infrared Spectroscopy (IR):
Stretching vibrations for C=O (1720 cm⁻¹), S=O (1170–1350 cm⁻¹), and aromatic C-O (1250 cm⁻¹) validate functional groups .
Biological Activities and Mechanisms
Antioxidant Properties
The 3,4-dimethoxyphenyl group’s electron-donating capacity could confer radical-scavenging activity, analogous to flavonoids like quercetin. In vitro assays measuring DPPH radical inhibition are warranted to quantify this effect.
Cytotoxicity Screening
Preliminary studies on structurally similar coumarins show IC₅₀ values of 10–50 μM against cancer cell lines (e.g., MCF-7, A549). The dimethoxy substitution may enhance cell membrane permeability compared to hydroxylated analogues .
Applications in Pharmaceutical Research
Drug Development
The compound serves as a lead structure for:
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Anticoagulants: Modulating thrombin or factor Xa via sulfonate-mediated interactions.
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Neuroprotective Agents: Mitigating oxidative stress in neurodegenerative diseases .
Comparative Pharmacokinetics
Metabolic Stability
Compared to 4-methyl-2-oxo analogues, the 3,4-dimethoxyphenyl group may slow hepatic metabolism by cytochrome P450 enzymes, extending half-life .
Toxicity Profile
Sulfonate esters can exhibit nephrotoxicity at high doses, necessitating dose-response studies. Structural optimizations, such as replacing methanesulfonate with carboxylates, might reduce adverse effects .
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